molecular formula C21H24N2O3 B2700370 2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 951471-83-3

2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2700370
CAS No.: 951471-83-3
M. Wt: 352.434
InChI Key: PUZSMTAJQJSBTR-UHFFFAOYSA-N
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Description

“2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the propyl group: Alkylation of the quinoline core with a propyl halide.

    Formation of the acetamide linkage: This can be done by reacting the quinoline derivative with an appropriate acyl chloride or anhydride.

    Attachment of the m-tolyloxy group: This step involves the nucleophilic substitution reaction where the acetamide derivative reacts with m-tolyl alcohol in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation products: Quinolone derivatives.

    Reduction products: Hydroxyquinoline derivatives.

    Substitution products: Various functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Quinoline derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

The compound may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, such compounds can be used as intermediates in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many derivatives with diverse biological activities.

    Quinazoline: Similar to quinoline but with an additional nitrogen atom in the ring.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

Uniqueness

The uniqueness of “2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” lies in its specific functional groups and their positions, which can confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-11-23-19-9-8-17(13-16(19)7-10-21(23)25)22-20(24)14-26-18-6-4-5-15(2)12-18/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZSMTAJQJSBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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